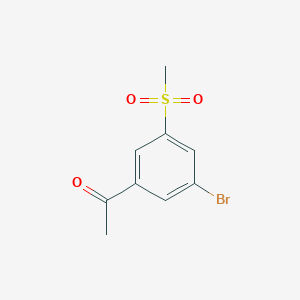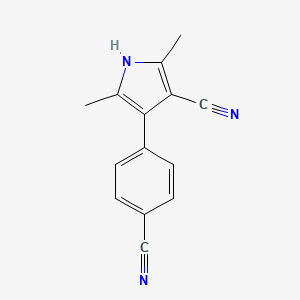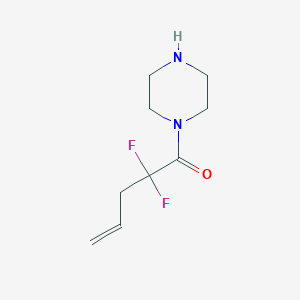
2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One is a fluorinated organic compound characterized by the presence of both difluoro and piperazinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One typically involves the reaction of a difluoroalkyl halide with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like acetonitrile and a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroalkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of difluoro ketones or carboxylic acids.
Reduction: Formation of difluoro alcohols.
Substitution: Formation of various substituted piperazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The piperazinyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-1-(4-methyl-1-piperazinyl)-2-phenoxyethanone
- 2,2-Difluoro-1-[4-(5-nitro-2-pyridinyl)-1-piperazinyl]ethanone
- 2,2-Difluoro-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone
Uniqueness
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One is unique due to its specific combination of difluoro and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Eigenschaften
CAS-Nummer |
191351-84-5 |
|---|---|
Molekularformel |
C9H14F2N2O |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2,2-difluoro-1-piperazin-1-ylpent-4-en-1-one |
InChI |
InChI=1S/C9H14F2N2O/c1-2-3-9(10,11)8(14)13-6-4-12-5-7-13/h2,12H,1,3-7H2 |
InChI-Schlüssel |
XYBHPGWSZHRLSI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C(=O)N1CCNCC1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


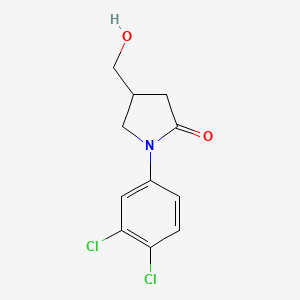

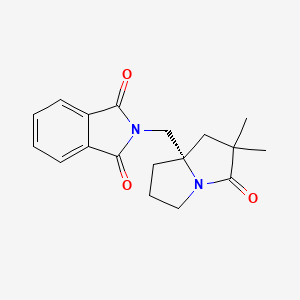


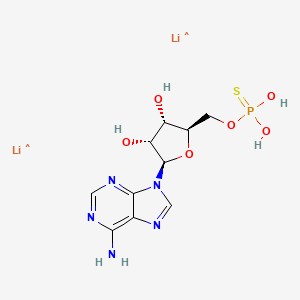

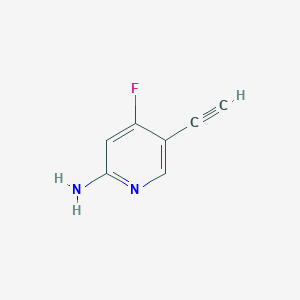
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
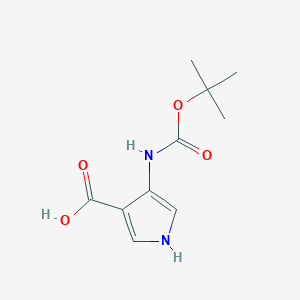
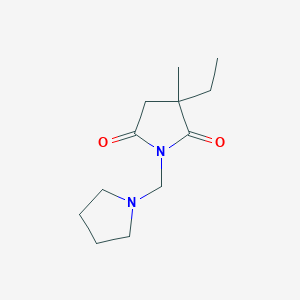
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
